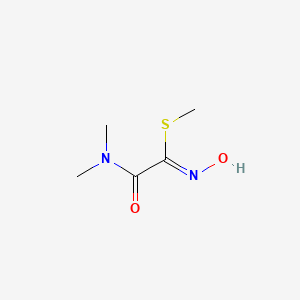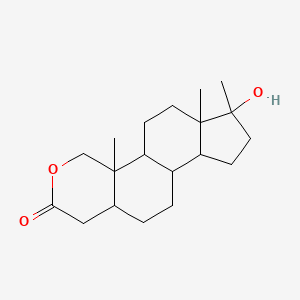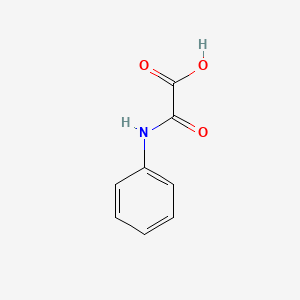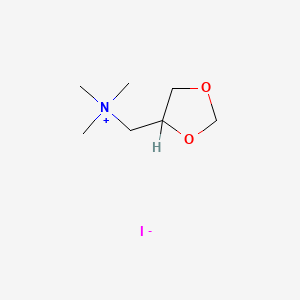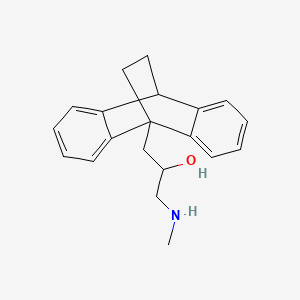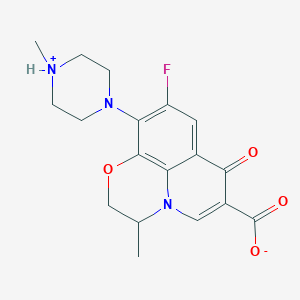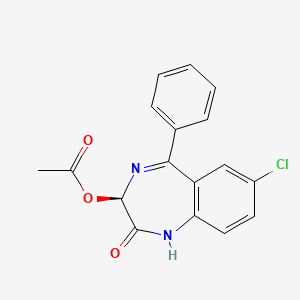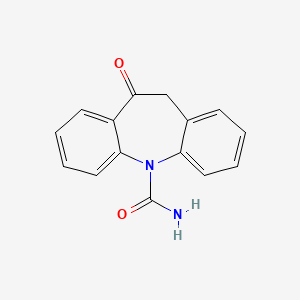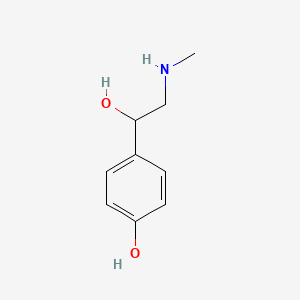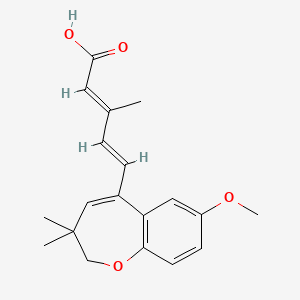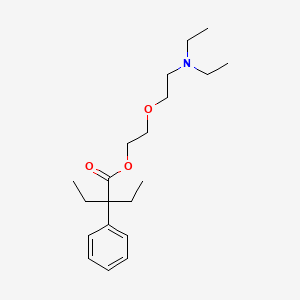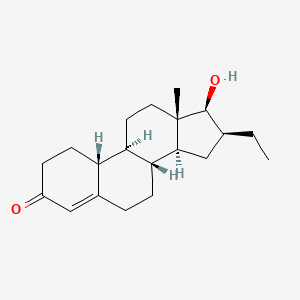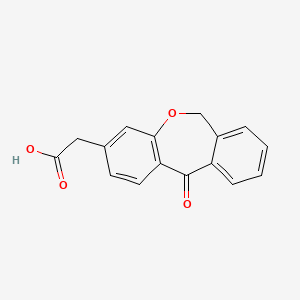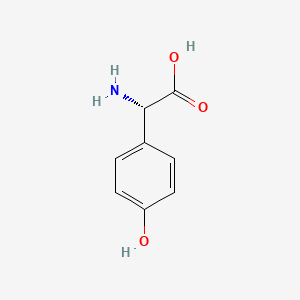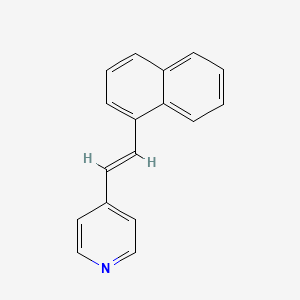
4-(1-Naphthylvinyl)pyridine
説明
4-(1-Naphthylvinyl)pyridine, also known as (E)-4-1-nvp, is a naphthalene derivative . It has been investigated for its synthesis, structure, and photoreactivity .
Synthesis Analysis
The synthesis of 4-(1-Naphthylvinyl)pyridine has been achieved via Wittig olefination, which resulted in a challenging isomer separation and purification process . A more efficient synthesis was achieved via a Horner-Wadsworth-Emmons reaction, which resulted in high stereoselectivity and purity .Molecular Structure Analysis
The crystal structure of 4-(1-Naphthylvinyl)pyridine revealed significant intramolecular rotation facilitated by CH···pi interactions. This prevents olefin stacking in both the solid-state structure of the compound and a cocrystal with a structural isomer .Chemical Reactions Analysis
The compound has been used to synthesize novel Ag(I) and Zn(II) coordination complexes . These complexes were fully characterized, facilitating the examination of the relationship between molecular planarity and secondary bonding contributions via Hirshfeld surface analyses .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a molecular weight of 231.30 . The melting point ranges from 80.0 to 84.0 degrees Celsius .科学的研究の応用
Coordination Polymers and Electrical Conductivity
4-(1-Naphthylvinyl)pyridine has been utilized in the synthesis of coordination polymers with unique photochemical properties and electrical conductivity. For instance, a coordination polymer [Cd(adc)(4-nvp)2(H2O)]n underwent a structural transformation from a 1D chain to a 2D layer structure upon photochemical [2 + 2] cycloaddition, significantly impacting its conductivity and Schottky nature (Dutta et al., 2018). Another study synthesized a 1D coordination polymer by in situ ligand generation, which demonstrated flexibility and photosensitivity due to S–S bond formation, affecting electrical conductivity (Dutta et al., 2018).
Optoelectronic Devices and Sensor Applications
4-(1-Naphthylvinyl)pyridine-based coordination polymers show promise in optoelectronic devices and sensing applications. A novel mixed ligand 1D coordination polymer exhibited increasing conductivity upon light irradiation and could detect Cr3+ cations selectively, indicating its potential for optoelectronic devices and as a sensor (Dutta et al., 2019). Furthermore, sunlight-induced structural transformation of a metal-organic compound containing 4-(1-Naphthylvinyl)pyridine resulted in a switchable conductivity, highlighting its application in photoresponsive materials (Dutta et al., 2019).
Luminescent Materials
Research on phenol-pyridyl boron complexes, including 4-(1-Naphthylvinyl)pyridine derivatives, has shown that these compounds exhibit bright blue luminescence in both solution and solid state, making them suitable for electroluminescent devices (Zhang et al., 2006).
Safety And Hazards
将来の方向性
The compound’s photoreactivity and its ability to form coordination compounds have been investigated, offering insights for designing novel photoresponsive materials capable of solid-state [2+2] cycloaddition . Furthermore, a 4-(1-Naphthylvinyl)pyridine-appended Zn(II) coordination compound has been synthesized for the turn-on fluorescence sensing of trivalent metal ions (Fe3+, Al3+, and Cr3+) and cell imaging application .
特性
IUPAC Name |
4-[(E)-2-naphthalen-1-ylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-7-17-15(4-1)5-3-6-16(17)9-8-14-10-12-18-13-11-14/h1-13H/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKDRTOVVLNOLV-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Naphthylvinyl)pyridine | |
CAS RN |
16375-56-7, 16375-78-3 | |
| Record name | Naphthylvinylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthylvinylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-(2-(1-naphthalenyl)ethenyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPHTHYLVINYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB7DL3H8SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



